molecular formula C17H26N2O2 B586043 Ropivacaine-d7 N-Oxide CAS No. 1795786-47-8

Ropivacaine-d7 N-Oxide

Cat. No.: B586043
CAS No.: 1795786-47-8
M. Wt: 297.45
InChI Key: RVWGBWHPDXEKHY-IXVJORGUSA-N
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Description

Ropivacaine-d7 N-Oxide is a deuterated derivative of Ropivacaine, a long-acting amide-type local anesthetic. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Ropivacaine, providing insights into its behavior in biological systems. This compound is particularly valuable in clinical and pharmacological research due to its stability and traceability.

Scientific Research Applications

Ropivacaine-d7 N-Oxide is extensively used in scientific research, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ropivacaine, providing insights into its metabolic fate.

    Drug Interaction Studies: Used to investigate potential interactions with other drugs and their impact on the pharmacokinetics of Ropivacaine.

    Clinical Research: Assists in understanding the long-term effects and safety profile of Ropivacaine in various clinical settings.

Mechanism of Action

Target of Action

Ropivacaine-d7 N-Oxide primarily targets the sodium and potassium ion channels in the dorsal horn of the spinal cord . It also interacts with the catalytic domain of AKT1, a protein kinase involved in cell signaling . The drug’s action on these targets plays a crucial role in its anesthetic and potential anti-cancer effects .

Mode of Action

This compound blocks the generation of action potential by inhibiting the sodium and potassium ion channels . This blockage prevents the electrical input from nociceptive afferent neurons, leading to a numbing effect . In terms of its interaction with AKT1, this compound binds to its catalytic domain, impairing its kinase activity . This interaction leads to the inactivation of NF-κB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The inhibition of AKT1 by this compound leads to a decrease in GGT1 expression . GGT1 is a gene that is associated with poor prognosis in breast cancer . The decrease in GGT1 expression inhibits the activation of the NF-κB signaling pathway . This pathway is known to mediate various properties of cancer stem cells .

Pharmacokinetics

This compound undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The drug’s plasma concentration presents a bimodal profile, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The time to reach maximum concentration (Tmax) is longer in the RODD groups compared to the ropivacaine hydrochloride injection (RHI) group .

Result of Action

This compound has been shown to suppress stem cell-like properties of breast cancer cells both in vitro and in vivo . It also induces significant apoptosis by up-regulating the cleaved caspase 3 and 9, and causes cell cycle arrest via inhibiting the expression of cyclins B2, D1, and E .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the drug’s release rate and nerve blocking range can be affected by the method of administration . In a study, single-needle injection of RODD was found to be optimal for subjects, with a nerve block range of 42.5±20.8 mm . The drug’s safety and efficacy can also be influenced by the patient’s cardiovascular and nervous systems .

Safety and Hazards

Ropivacaine-d7 N-Oxide may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Future Directions

Recent research has found that Ropivacaine possesses inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This suggests potential future directions for the use of Ropivacaine and its analogs in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine-d7 N-Oxide typically involves the deuteration of Ropivacaine followed by oxidation. The process begins with the introduction of deuterium atoms into the Ropivacaine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. Once the deuterated Ropivacaine is obtained, it undergoes oxidation to form the N-oxide derivative. Common oxidizing agents used in this process include hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.

Chemical Reactions Analysis

Types of Reactions: Ropivacaine-d7 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Higher oxidized derivatives.

    Reduction: Deuterated Ropivacaine.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Ropivacaine: The non-deuterated parent compound, widely used as a local anesthetic.

    Bupivacaine: Another long-acting amide-type local anesthetic with similar applications but higher toxicity.

    Lidocaine: A shorter-acting amide-type local anesthetic with a faster onset of action.

Uniqueness of Ropivacaine-d7 N-Oxide: this compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in clinical and pharmacological research, offering insights that are not possible with non-deuterated compounds.

Properties

CAS No.

1795786-47-8

Molecular Formula

C17H26N2O2

Molecular Weight

297.45

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2

InChI Key

RVWGBWHPDXEKHY-IXVJORGUSA-N

SMILES

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Synonyms

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; 

Origin of Product

United States

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